1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-fluoropiperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJRZLHZGHPDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and ethyl groups under specific conditions. One common method includes the use of tert-butyl 4-ethyl piperidine-1,4-dicarboxylate as a starting material, which is then fluorinated using appropriate fluorinating agents . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-1,4-dicarboxylates are a versatile class of intermediates. Below is a comparative analysis of structurally related compounds, focusing on substituents, synthesis, and applications:
Table 1: Key Structural and Functional Comparisons
Key Differences:
Substituent Effects: Fluorine (3-F): Enhances metabolic stability and electronegativity, improving binding to electron-rich targets (e.g., enzymes) . Trifluoromethyl (4-CF₃): Boosts lipophilicity and bioavailability, often used in CNS drug candidates . 3-Oxo: Introduces a ketone for further functionalization (e.g., reduction to hydroxyl or amine groups) .
Synthetic Routes :
- Fluorinated derivatives often require specialized reagents (e.g., Selectfluor or DAST), whereas iodomethyl analogs employ alkylation with LDA and diiodomethane .
- Trifluoromethylation may involve copper-mediated or radical pathways, as seen in late-stage functionalization .
Applications :
- The 3-fluoro derivative is prioritized in protease or kinase inhibitor synthesis due to fluorine’s steric and electronic advantages.
- Iodomethyl and trifluoromethyl analogs are leveraged for diversification via cross-coupling or as lipophilic motifs .
Research Findings
Fluorination Strategies : While direct evidence for the target compound’s synthesis is absent, analogous fluorinated piperidines (e.g., 3,3-difluoro derivatives) are synthesized using fluorinating agents like Deoxo-Fluor or DAST, suggesting similar pathways .
Stability Studies : Fluorine’s inductive effect reduces basicity of the piperidine nitrogen, enhancing stability under acidic conditions compared to 3-hydroxy or 3-oxo analogs .
Biological Relevance : Piperidine dicarboxylates with electron-withdrawing groups (e.g., 3-F, 4-CF₃) show improved blood-brain barrier penetration in preclinical models .
Biological Activity
1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate is a synthetic organic compound characterized by its piperidine ring with various substituents, including a tert-butyl group, an ethyl group, and a fluorine atom. Its molecular formula is with a molecular weight of approximately 289.34 g/mol. This compound has garnered interest in pharmacological research due to its potential interactions with biological systems, particularly in relation to neurotransmitter receptors and synaptic transmission.
Chemical Structure and Properties
The compound's structure includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Functional Groups :
- Tert-butyl group at the nitrogen position.
- Ethyl group also attached to the nitrogen.
- Fluorine substitution at the 3-position of the piperidine ring.
- Two carboxylate ester groups at the 1 and 4 positions.
This unique combination of substituents contributes to its biological activity and potential applications in medicinal chemistry.
Biological Activity
Preliminary studies suggest that 1-tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate may influence neurochemical pathways through its interactions with neurotransmitter receptors. Specific areas of interest include:
- Neurotransmitter Interaction : The compound may modulate synaptic transmission by interacting with receptors involved in neurotransmission, potentially affecting conditions such as anxiety or depression.
- Pharmacodynamics and Pharmacokinetics : Further research is required to fully elucidate these aspects, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Studies and Research Findings
Several studies have explored the biological effects of similar piperidine derivatives, providing insights into the potential mechanisms of action for this compound:
- Interaction Studies : Research indicates that piperidine derivatives can act as ligands for various neurotransmitter receptors. For instance, compounds structurally similar to 1-tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate have shown activity at serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
- Structural Activity Relationship (SAR) : Analysis of piperidine derivatives reveals that modifications in substituent groups significantly affect their biological activity. The presence of fluorine atoms has been associated with increased receptor affinity and selectivity .
- In Vivo Studies : Animal models have been used to assess the behavioral effects of similar compounds. These studies often measure changes in locomotor activity or anxiety-like behaviors following administration of the test compound .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique features of 1-tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate :
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate | C12H21NO4 | Lacks ethyl and fluorine substitutions |
| N-Boc-piperidine | C11H19NO2 | Contains a Boc protecting group instead of ethyl |
| 3-Fluoropiperidine | C5H9FN | Simpler structure with only one fluorine |
This table illustrates how the presence of specific functional groups influences both chemical reactivity and biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
